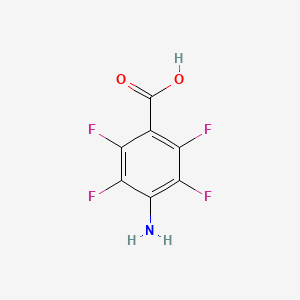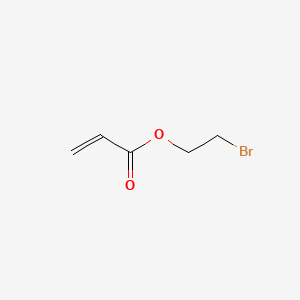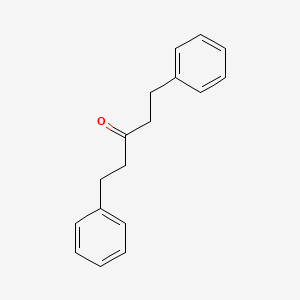
2-Bromoterephthalsäure
Übersicht
Beschreibung
2-Bromoterephthalic acid, also known as 2-Bromo-1,4-benzenedicarboxylic acid, is an organic compound with the molecular formula C₈H₅BrO₄. It is a derivative of terephthalic acid, where one of the hydrogen atoms on the benzene ring is replaced by a bromine atom. This compound is primarily used in organic synthesis and serves as an important intermediate in the production of various chemicals, pharmaceuticals, and dyes .
Wissenschaftliche Forschungsanwendungen
2-Bromoterephthalic acid has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
It is used as a biochemical for proteomics research , which involves the study of proteins, their structures, and functions. Therefore, it can be inferred that the compound may interact with various proteins in the body.
Mode of Action
As an important raw material and intermediate used in organic synthesis, pharmaceuticals, dyes, and agrochemicals , it likely interacts with its targets in a way that facilitates these processes.
Biochemical Pathways
Given its use in proteomics research , it may be involved in various biochemical pathways related to protein synthesis and function.
Pharmacokinetics
It is soluble in water , which suggests it could be readily absorbed and distributed in the body
Result of Action
As a biochemical used in proteomics research , it likely has effects at the molecular and cellular level related to protein function.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromoterephthalic acid. , general factors that could influence its action include temperature, pH, and the presence of other compounds or substances. It is recommended to store 2-Bromoterephthalic acid in a cool place and keep the container tightly closed in a dry and well-ventilated place .
Biochemische Analyse
Biochemical Properties
2-Bromoterephthalic acid plays a significant role in biochemical reactions, particularly in the field of proteomics. It interacts with various enzymes and proteins, facilitating the study of protein structures and functions. The compound’s bromine atom allows it to form strong interactions with biomolecules, enhancing its utility in biochemical assays . For instance, it can act as a ligand in enzyme assays, helping to elucidate enzyme mechanisms and protein-ligand interactions.
Cellular Effects
The effects of 2-Bromoterephthalic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 2-Bromoterephthalic acid can alter the expression of specific genes involved in metabolic pathways, thereby affecting the overall metabolic flux within cells . Additionally, it has been observed to impact cell signaling pathways, potentially leading to changes in cell proliferation and differentiation.
Molecular Mechanism
At the molecular level, 2-Bromoterephthalic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to either inhibition or activation of their functions . The bromine atom in the compound enhances its binding affinity, allowing it to interact more effectively with target molecules. This interaction can result in changes in gene expression, further influencing cellular processes and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromoterephthalic acid can change over time. The compound is known for its stability, but it can degrade under certain conditions, such as exposure to strong oxidizing agents . Long-term studies have shown that 2-Bromoterephthalic acid can have lasting effects on cellular function, particularly in in vitro and in vivo models. These effects include sustained changes in gene expression and metabolic activity, which can be crucial for understanding the compound’s long-term impact on biological systems .
Dosage Effects in Animal Models
The effects of 2-Bromoterephthalic acid vary with different dosages in animal models. At lower doses, the compound may have minimal impact, while higher doses can lead to significant changes in cellular function and metabolism . Studies have also identified threshold effects, where a certain dosage level must be reached before observable changes occur. High doses of 2-Bromoterephthalic acid can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
2-Bromoterephthalic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence the levels of metabolites and alter metabolic flux within cells . The compound’s interactions with enzymes such as decarboxylases and synthases play a crucial role in its metabolic effects. These interactions can lead to changes in the production and utilization of key metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 2-Bromoterephthalic acid is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s bromine atom enhances its binding affinity, allowing it to accumulate in specific cellular compartments. This localization can influence its activity and function, as well as its overall distribution within the organism .
Subcellular Localization
The subcellular localization of 2-Bromoterephthalic acid is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These modifications ensure that 2-Bromoterephthalic acid reaches its intended site of action, where it can exert its biochemical effects. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes and functions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Bromoterephthalic acid can be synthesized through several methods. One common method involves the bromination of terephthalic acid. The reaction typically uses bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods: In industrial settings, the production of 2-Bromoterephthalic acid often involves large-scale bromination processes. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through recrystallization or other suitable purification techniques to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromoterephthalic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Oxidation Reactions: Although less common, 2-Bromoterephthalic acid can undergo oxidation reactions to form more oxidized derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH), potassium hydroxide (KOH), and other nucleophiles.
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Oxidation: Various oxidizing agents depending on the desired product.
Major Products Formed:
Substitution: Products with different functional groups replacing the bromine atom.
Reduction: Corresponding alcohols.
Oxidation: More oxidized derivatives.
Vergleich Mit ähnlichen Verbindungen
Terephthalic Acid: The parent compound without the bromine substitution.
2-Nitroterephthalic Acid: A similar compound with a nitro group instead of a bromine atom.
2-Hydroxyterephthalic Acid: A derivative with a hydroxyl group.
2-Aminoterephthalic Acid: A derivative with an amino group.
Uniqueness: 2-Bromoterephthalic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its analogs. The bromine atom can be selectively substituted, making it a versatile intermediate for various synthetic applications .
Eigenschaften
IUPAC Name |
2-bromoterephthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO4/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBGNSFASPVGTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50207320 | |
| Record name | Bromoterephthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50207320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
586-35-6 | |
| Record name | Bromoterephthalic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=586-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromoterephthalic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000586356 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 586-35-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3985 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bromoterephthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50207320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromoterephthalic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.704 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Bromoterephthalic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D55SB5C2G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















